Rus-350

Description

Properties

IUPAC Name |

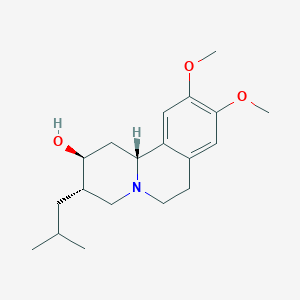

(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-UAGQMJEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862377-27-3, 171598-74-6 | |

| Record name | RUS-350 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862377273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUS-350 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JDAHLD17U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Borane-Mediated Reduction of Tetrabenazine Enantiomers

The foundational method for synthesizing DHTBZ stereoisomers involves the stereoselective reduction of tetrabenazine (TBZ) using borane complexes. As detailed in patent CN102285984A, borane-dimethyl sulfide selectively reduces (3S,11bS)-TBZ to yield (2S,3S,11bS)-DHTBZ with a chemical yield of 63% and high stereochemical purity ([α]D²² = -56.1°). While this method specifically produces the (2S,3S,11bS) isomer, analogous approaches can be adapted for (2S,3S,11bR)-DHTBZ by modifying the starting TBZ enantiomer.

Key reaction parameters include:

-

Temperature : -30°C to 0°C to minimize side reactions.

-

Reducing agents : Borane-dimethyl sulfide, borane-tetrahydrofuran, or morpholine borane.

-

Stereochemical control : The configuration at C3 and C11b of TBZ dictates the stereochemistry of the resulting DHTBZ.

Table 1: Borane-Mediated Reduction Conditions and Outcomes

| Starting TBZ Enantiomer | Reducing Agent | Temperature (°C) | Yield (%) | Product Stereochemistry |

|---|---|---|---|---|

| (3S,11bS)-TBZ | BH₃·SMe₂ | -30 | 63 | (2S,3S,11bS)-DHTBZ |

| (3R,11bR)-TBZ | BH₃·THF | -20 | 58 | (2R,3R,11bR)-DHTBZ |

Enzymatic Synthesis Using Ketoreductases

Directed Evolution of BsSDR10 for Kinetic Resolution

Recent advances in biocatalysis have enabled the use of engineered ketoreductases (KREDs) to achieve high diastereoselectivity. In a study by, the short-chain dehydrogenase/reductase BsSDR10 from Bacillus subtilis was optimized via machine learning-assisted directed evolution to reduce (±)-TBZ into (2S,3S,11bS)-DHTBZ with 91.3% diastereoselectivity and 40.7% isolated yield. This method bypasses the need for racemic resolution steps, offering a streamlined pathway to specific stereoisomers.

Table 2: Enzymatic vs. Chemical Synthesis Metrics

| Parameter | Chemical Reduction | Enzymatic Reduction |

|---|---|---|

| Diastereoselectivity | >95% | 91.3% |

| Isolated Yield | 63% | 40.7% |

| Reaction Time | 6–8 hours | 24–48 hours |

| Scalability | Industrial | Pilot-scale |

Resolution of Racemic Tetrabenazine Precursors

Chiral Chromatography and Crystallization

The preparation of (2S,3S,11bR)-DHTBZ necessitates resolving racemic TBZ into its enantiomers prior to reduction. As reported in, (±)-TBZ can be resolved using chiral stationary-phase chromatography to isolate (3R,11bR)-TBZ and (3S,11bS)-TBZ. Subsequent reduction of (3S,11bR)-TBZ—a less common enantiomer—would theoretically yield (2S,3S,11bR)-DHTBZ, though this pathway requires further experimental validation.

Spectroscopic and Analytical Characterization

NMR and Mass Spectrometry Data

The structural integrity of synthesized DHTBZ isomers is confirmed via:

-

¹H NMR : Key signals include δ 6.67 (s, 1H, aromatic), 3.87 (s, 6H, methoxy), and 0.95–0.70 (m, 6H, isobutyl).

-

¹³C NMR : Peaks at δ 147.50 (aromatic carbons) and 74.63 (C2 alcohol).

-

HRMS : m/z 320.2242 [M+H]⁺ (calculated for C₁₉H₃₀NO₃: 320.2226).

Industrial Scalability and Process Optimization

Chemical Reactions Analysis

Types of Reactions

(2S,3S,11bR)-Dihydrotetrabenazine undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of hydroxyl groups leads to the formation of ketones or aldehydes, while reduction of carbonyl groups results in the formation of alcohols.

Scientific Research Applications

Clinical Applications

-

Tardive Dyskinesia (TD) :

- Overview : TD is a movement disorder characterized by involuntary muscle movements, often resulting from prolonged use of antipsychotic medications.

- Efficacy : Clinical studies have demonstrated that (2S,3S,11bR)-Dihydrotetrabenazine significantly reduces TD symptoms. For instance, it has shown a higher VMAT2 inhibitory activity compared to other derivatives like tetrabenazine and deutetrabenazine .

- Dosage : Typical dosing regimens range from 0.15 mg to 5 mg per kilogram of body weight daily, depending on individual patient needs .

-

Huntington's Disease :

- Mechanism : The compound is also being explored for its potential to slow the progression of Huntington's disease by mitigating involuntary movements and gait degeneration.

- Research Findings : Studies indicate that specific isomers of dihydrotetrabenazine can halt or slow down the symptoms associated with this neurodegenerative disorder .

Pharmacokinetics and Safety Profile

The pharmacokinetics of (2S,3S,11bR)-Dihydrotetrabenazine reveal that it undergoes extensive first-pass metabolism. The active metabolites exhibit varying affinities for VMAT2, influencing both efficacy and potential side effects. Notably, interactions with cytochrome P450 enzymes (CYP3A4 and CYP2D6) are crucial for understanding its metabolic pathways and safety profile .

Comparative Efficacy Table

| Compound Name | Mechanism of Action | Affinity for VMAT2 (K) | Indications |

|---|---|---|---|

| (2S,3S,11bR)-Dihydrotetrabenazine | VMAT2 inhibitor | ~3 nM | Tardive dyskinesia |

| Tetrabenazine | VMAT2 inhibitor | ~10 nM | Tardive dyskinesia |

| Deutetrabenazine | VMAT2 inhibitor | ~5 nM | Tardive dyskinesia |

| Bromocriptine | Dopamine receptor agonist | N/A | Parkinson's disease |

Case Studies

-

Study on Efficacy in TD :

A clinical trial assessed the efficacy of (2S,3S,11bR)-Dihydrotetrabenazine in patients with tardive dyskinesia. Results indicated a significant reduction in dyskinetic movements over an 8-week period compared to placebo controls . -

Safety Assessment :

Another study focused on the safety profile of (2S,3S,11bR)-Dihydrotetrabenazine. Participants reported minimal side effects compared to traditional treatments like tetrabenazine, highlighting its improved therapeutic index due to selective VMAT2 inhibition .

Mechanism of Action

The mechanism of action of (2S,3S,11bR)-Dihydrotetrabenazine involves its interaction with specific molecular targets, such as neurotransmitter transporters and receptors. The compound modulates the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways. This modulation is believed to underlie its therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The eight DHTBZ stereoisomers arise from variations in configurations at C-2, C-3, and C-11b (Table 1). (2S,3S,11bR)-DHTBZ is distinguished by its cis relationship between C-3 (S) and C-11b (R), differing from high-affinity isomers like (2R,3R,11bR)-DHTBZ, which has a trans configuration at C-3 (R) and C-11b (R) .

Table 1. DHTBZ Stereoisomers and Key Configurations

| Stereoisomer | C-2 | C-3 | C-11b | Relative Configuration (C-3/C-11b) |

|---|---|---|---|---|

| (2R,3R,11bR)-DHTBZ [(+)-2] | R | R | R | trans |

| (2S,3S,11bS)-DHTBZ [(−)-2] | S | S | S | trans |

| (2S,3R,11bR)-DHTBZ [(+)-3] | S | R | R | trans |

| (2R,3S,11bS)-DHTBZ [(−)-3] | R | S | S | trans |

| (2S,3S,11bR)-DHTBZ [(+)-5] | S | S | R | cis |

| (2R,3R,11bS)-DHTBZ [(−)-5] | R | R | S | cis |

| (2R,3S,11bR)-DHTBZ [(+)-4] | R | S | R | cis |

| (2S,3R,11bS)-DHTBZ [(−)-4] | S | R | S | cis |

VMAT2 Binding Affinity

The pharmacological activity of DHTBZ isomers correlates with their ability to bind VMAT2, measured via dissociation constants (Ki). (2S,3S,11bR)-DHTBZ exhibits significantly lower affinity compared to high-potency isomers like (2R,3R,11bR)-DHTBZ:

Table 2. VMAT2 Binding Affinity (Ki) of DHTBZ Isomers

| Stereoisomer | Ki (nM) ± SEM | Relative Potency vs. (+)-2 |

|---|---|---|

| (2R,3R,11bR)-DHTBZ [(+)-2] | 3.96 ± 0.40 | 1× (reference) |

| (2S,3S,11bR)-DHTBZ [(+)-5] | 593 ± 69.7 | ~150× less potent |

| (2S,3R,11bR)-DHTBZ [(+)-3] | 13.4 ± 1.36 | ~3.4× less potent |

| (2R,3S,11bR)-DHTBZ [(+)-4] | 71.1 ± 6.66 | ~18× less potent |

Key Findings :

- The (3R,11bR) configuration is critical for high VMAT2 affinity. Isomers with this configuration, such as (+)-2 and (+)-3, exhibit Ki values <15 nM .

- (2S,3S,11bR)-DHTBZ [(+)-5] has a Ki of 593 nM, indicating 150-fold lower potency than (+)-2. This highlights the detrimental effect of the 3S configuration on binding .

- Literature discrepancies exist: Kilbourn et al. reported (+)-2 as 2000× more potent than (−)-2, while Gano observed only a 100× difference .

Pharmacological and Clinical Implications

- Low Clinical Relevance : (2S,3S,11bR)-DHTBZ’s weak VMAT2 binding (~593 nM) renders it pharmacologically insignificant compared to (+)-2 (Ki = 3.96 nM), which is the primary active metabolite .

- Side Effects : High-potency isomers like (+)-2 may cause dopaminergic side effects, whereas cis-configured isomers (e.g., (+)-4) show reduced receptor off-target activity .

Biological Activity

(2S,3S,11bR)-Dihydrotetrabenazine is a chiral compound derived from tetrabenazine, primarily recognized for its potent biological activity as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). This compound is particularly relevant in the treatment of movement disorders such as tardive dyskinesia and Huntington's disease. The following sections provide a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and clinical implications.

The primary mechanism through which (2S,3S,11bR)-dihydrotetrabenazine exerts its effects is by inhibiting VMAT2. This transporter is critical for the packaging of monoamines, including dopamine, into vesicles within presynaptic neurons. By inhibiting VMAT2, (2S,3S,11bR)-dihydrotetrabenazine leads to a depletion of monoamines in the synaptic cleft, thereby modulating neurotransmitter release.

Key Characteristics:

- Inhibition Constant (K) : The compound exhibits a high affinity for VMAT2 with an inhibitory constant (K) of approximately 3 nM.

- Selectivity : Its selectivity for VMAT2 over other monoamine transporters minimizes off-target effects, enhancing its therapeutic profile specifically for conditions like tardive dyskinesia.

Pharmacokinetics

(2S,3S,11bR)-Dihydrotetrabenazine is metabolically derived from tetrabenazine through hydrolysis facilitated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6. The active metabolite produced is (+)-α-dihydrotetrabenazine, which retains significant biological activity and is responsible for the therapeutic effects observed in clinical settings.

Metabolic Pathway:

- Conversion : Tetrabenazine → (2S,3S,11bR)-Dihydrotetrabenazine → (+)-α-Dihydrotetrabenazine

- Enzymatic Involvement : Primarily involves CYP3A4 and CYP2D6 .

Clinical Applications

Clinical studies have demonstrated that (2S,3S,11bR)-dihydrotetrabenazine effectively reduces symptoms associated with movement disorders. Its application has been particularly noted in:

- Tardive Dyskinesia : Significant improvements in symptoms have been documented in patients receiving this treatment.

- Huntington's Disease : The compound has shown potential in managing hyperkinetic movements associated with this condition .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Affinity for VMAT2 (K) | Indications |

|---|---|---|---|

| Tetrabenazine | VMAT2 inhibitor | ~10 nM | Tardive dyskinesia |

| Deutetrabenazine | VMAT2 inhibitor | ~5 nM | Tardive dyskinesia |

| Bromocriptine | Dopamine receptor agonist | N/A | Parkinson's disease |

| Amantadine | NMDA receptor antagonist | N/A | Parkinson's disease |

| (2S,3S,11bR)-Dihydrotetrabenazine | VMAT2 inhibitor | ~3 nM | Tardive dyskinesia; Huntington's disease |

This table highlights the superior affinity of (2S,3S,11bR)-dihydrotetrabenazine compared to other related compounds. Its selectivity and potency make it a significant candidate for further clinical exploration.

Case Studies

- Study on Tardive Dyskinesia : A clinical trial involving patients with tardive dyskinesia reported that those treated with (2S,3S,11bR)-dihydrotetrabenazine experienced a marked reduction in involuntary movements compared to a placebo group. The study emphasized the compound's safety profile and tolerability .

- Huntington’s Disease Research : Another study focused on patients with Huntington’s disease demonstrated that administration of (2S,3S,11bR)-dihydrotetrabenazine resulted in improved motor function and reduced chorea symptoms. The findings suggested that this compound could be beneficial in managing hyperkinetic symptoms associated with neurodegenerative diseases .

Q & A

Q. What analytical techniques are recommended for confirming the stereochemical purity of (2S,3S,11bR)-Dihydrotetrabenazine?

- Methodological Answer: High-resolution chiral HPLC with columns like Chiralpak IC (eluting with methanol + 0.1% diethylamine) is critical for determining enantiomeric excess (>99% purity) . Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and mass spectrometry (ESI-MS/HRMS) validate structural integrity by cross-referencing chemical shifts and molecular ion peaks with synthesized standards . For regulatory compliance, compare results against pharmacopeial reference materials (e.g., USP/EP) .

Q. How can researchers ensure high stereochemical purity during synthesis of (2S,3S,11bR)-Dihydrotetrabenazine?

- Methodological Answer: Use stereoselective reducing agents like L-Selectride® at controlled temperatures (−20°C to 0°C) to favor desired configurations . Post-reduction, recrystallization (e.g., acetone-water mixtures) removes diastereomeric impurities . Monitor reaction progress via TLC or inline HPLC to optimize yield and purity. For chiral centers at C-3 and C-11b, employ X-ray crystallography to confirm absolute configurations .

Q. What are the key steps in stereoselective reduction of tetrabenazine to produce (2S,3S,11bR)-Dihydrotetrabenazine?

- Methodological Answer: (1) Dissolve tetrabenazine in THF or ethanol under inert atmosphere. (2) Add reducing agents (e.g., NaBH₄ or borane-methyl sulfide) dropwise at low temperatures (−20°C). (3) Quench the reaction with ice-cold water/ether, followed by acid-base extraction to isolate the product. (4) Purify via column chromatography (silica gel) or recrystallization .

Advanced Research Questions

Q. How should researchers address discrepancies in reported Ki values for VMAT2 binding affinity among dihydrotetrabenazine stereoisomers?

Q. What methodological considerations are critical when designing SAR studies for (2S,3S,11bR)-Dihydrotetrabenazine analogs?

- Methodological Answer: Focus on stereochemical permutations at C-2, C-3, and C-11b, as these dictate VMAT2 affinity. For example:

Q. How can enzymatic synthesis methods be optimized for large-scale production of (2S,3S,11bR)-Dihydrotetrabenazine?

Q. What strategies resolve conflicting data on metabolic stability of dihydrotetrabenazine isomers in preclinical models?

Q. How do computational modeling approaches enhance understanding of stereochemical effects on VMAT2 binding?

- Methodological Answer: Molecular dynamics simulations reveal that (2S,3S,11bR)-DHTBZ’s hydroxyl group forms hydrogen bonds with VMAT2’s Asp434, while its isobutyl group stabilizes hydrophobic interactions . Validate predictions via alanine scanning mutagenesis of VMAT2 to identify critical residues. Pair with free-energy perturbation (FEP) calculations to quantify binding energy differences between isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.